molecular formula C15H9Br2N B3185767 4,8-Dibromo-2-phenylquinoline CAS No. 1189106-08-8

4,8-Dibromo-2-phenylquinoline

Cat. No.: B3185767
CAS No.: 1189106-08-8
M. Wt: 363.05 g/mol
InChI Key: NZVJLWFDRWYUKU-UHFFFAOYSA-N
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Description

4,8-Dibromo-2-phenylquinoline (CAS: 1189106-08-8) is a brominated quinoline derivative with the molecular formula C₁₅H₉Br₂N and a molar mass of 363.05 g/mol . Its structure consists of a quinoline core substituted with bromine atoms at the 4- and 8-positions and a phenyl group at the 2-position. Quinoline derivatives are widely studied for their applications in medicinal chemistry, material science, and organic synthesis due to their electron-deficient aromatic systems and halogen substituents, which enhance reactivity and intermolecular interactions. However, specific biological or industrial applications of 4,8-Dibromo-2-phenylquinoline remain underreported in the literature provided.

Properties

CAS No.

1189106-08-8

Molecular Formula

C15H9Br2N

Molecular Weight

363.05 g/mol

IUPAC Name

4,8-dibromo-2-phenylquinoline

InChI

InChI=1S/C15H9Br2N/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H

InChI Key

NZVJLWFDRWYUKU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4,8-Dibromo-2-phenylquinoline, a comparison is drawn with two closely related brominated quinoline derivatives synthesized in a 2012 study: 6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline (4d) and 6,8-dibromo-2-(4-methoxyphenyl)-quinolin-4(1H)-one (5d) . Key differences and similarities are outlined below:

Property 4,8-Dibromo-2-phenylquinoline 6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline (4d) 6,8-Dibromo-2-(4-methoxyphenyl)-quinolin-4(1H)-one (5d)
Molecular Formula C₁₅H₉Br₂N C₁₈H₁₄Br₂NO₂ C₁₇H₁₂Br₂NO₂
Molar Mass (g/mol) 363.05 433.12 419.09
Substituent Positions Br at 4,8; phenyl at 2 Br at 6,8; methoxy at 4; 4-methoxyphenyl at 2 Br at 6,8; 4-methoxyphenyl at 2; ketone at 4
Functional Groups Bromine, phenyl Bromine, methoxy, 4-methoxyphenyl Bromine, 4-methoxyphenyl, ketone
Synthetic Yield Not reported 65% Not explicitly stated
Rf Value Not reported 0.74 (silica gel, methanol-based eluent) Not reported

Key Observations:

Substituent Effects on Reactivity: The methoxy groups in compound 4d increase its polarity compared to 4,8-Dibromo-2-phenylquinoline, as evidenced by its higher Rf value (0.74) .

Synthetic Accessibility: Compound 4d was synthesized with a moderate yield (65%) via iodine-mediated cyclization in methanol, suggesting that solvent and halogen choice critically influence reaction efficiency . No analogous synthesis route is documented for 4,8-Dibromo-2-phenylquinoline.

Structural Implications: The position of bromine atoms (4,8 vs. 6,8) affects steric and electronic profiles. Bromine at the 4-position (as in 4,8-Dibromo-2-phenylquinoline) may hinder electrophilic substitution at adjacent positions.

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